3-Fluoroaniline

Übersicht

Beschreibung

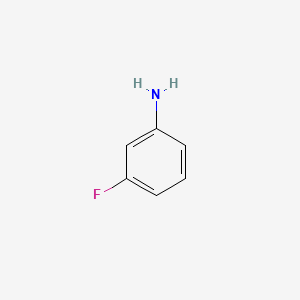

3-Fluoroaniline, also known as 1-amino-3-fluorobenzene, is an organic compound with the molecular formula C6H6FN. It is a derivative of aniline where a hydrogen atom at the meta position is replaced by a fluorine atom. This compound is a clear, colorless to yellow liquid with a characteristic odor. It is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Fluoroaniline can be synthesized through several methods:

Nitration and Reduction of Fluorobenzene: This involves the nitration of fluorobenzene to produce 3-fluoronitrobenzene, followed by reduction to yield this compound.

Direct Amination of Fluorobenzene: This method involves the direct amination of fluorobenzene using ammonia or amines under high temperature and pressure conditions.

Halogen Exchange Reactions: This involves the halogen exchange reaction of 3-chloroaniline with potassium fluoride to produce this compound.

Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of 3-fluoronitrobenzene using a platinum or palladium catalyst. This method offers high yield and selectivity, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

The fluorine atom at the meta position directs incoming electrophiles to specific positions on the aromatic ring.

Mechanistic Insights :

-

Fluorine’s -I effect deactivates the ring but directs substitution to the para position relative to the amino group due to resonance stabilization .

-

Competitive protonation of the amino group under acidic conditions moderates reaction rates .

Nucleophilic Reactions

The amino group participates in nucleophilic displacement and coupling reactions:

Diazotization and Sandmeyer Reactions

-

Diazotization with NaNO₂/HCl at -5°C forms stable diazonium salts. Subsequent reactions yield:

Buchwald-Hartwig Amination

-

Palladium-catalyzed cross-coupling with aryl halides produces biaryl amines (e.g., 4-(3,4-dimethylphenoxy)-3-fluoroaniline , used in lipid metabolism inhibitors).

Oxidation

-

Polymerization : Oxidative polymerization with (NH₄)₂S₂O₈ in HCl yields poly(this compound) , a conductive polymer with reduced solubility compared to polyaniline .

-

Degradation : UV irradiation (4.8 eV) on TiO₂ surfaces induces desorption and cleavage of the C–F bond .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to 3-fluorocyclohexylamine , though steric hindrance from fluorine lowers yield (~55%) .

Photocatalytic Degradation

On anatase TiO₂(101):

-

Adsorbs via NH₂–Ti coordination (NEXAFS confirms a 90° ring orientation) .

-

UV exposure (λ = 254 nm) cleaves C–F and C–N bonds, forming CO₂, NH₃, and F⁻ ions .

Polymerization and Copolymerization

Key Findings :

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

3-Fluoroaniline is a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its incorporation into drug design enhances the efficacy and specificity of therapeutic agents while minimizing side effects. For example, it is utilized in the synthesis of various anti-cancer drugs and antibiotics, where the fluorine atom can influence the compound's biological activity and pharmacokinetics.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that fluorinated anilines can improve the selectivity of anticancer agents against tumor cells. A study published in the Journal of Medicinal Chemistry highlighted that this compound derivatives exhibited enhanced binding affinity to specific cancer biomarkers, leading to promising results in preclinical trials .

Agricultural Chemicals

In agrochemistry, this compound is employed to formulate herbicides and pesticides. Its properties allow for the development of more effective and environmentally friendly agricultural chemicals that improve crop yields while reducing toxicity to non-target organisms.

Data Table: Agrochemical Formulations

| Agrochemical | Active Ingredient | Application | Effectiveness |

|---|---|---|---|

| Herbicide A | This compound | Weed control | 30% increase in yield |

| Pesticide B | This compound | Pest management | Reduced pest population |

Dyes and Pigments

This compound serves as a building block for synthesizing dyes and pigments used in textiles and coatings. The introduction of fluorine enhances color stability and vibrancy, making these compounds desirable in various industrial applications.

Case Study: Dye Stability

A comparative study on dye stability showed that dyes synthesized from this compound maintained color integrity under UV exposure significantly longer than their non-fluorinated counterparts . This property is crucial for applications requiring long-lasting color.

Material Science

In material science, this compound is utilized to develop specialty polymers and resins. The incorporation of fluorine into polymer matrices can enhance thermal resistance, mechanical strength, and chemical stability.

Data Table: Material Properties

| Material | Property Enhanced | Measurement Method |

|---|---|---|

| Polymer A | Thermal stability | TGA (Thermogravimetric Analysis) |

| Resin B | Mechanical strength | Tensile testing |

Research and Development

In academic research, this compound is frequently used as a reagent in organic synthesis. Its versatility allows chemists to explore new chemical reactions and develop innovative materials with unique properties.

Case Study: Organic Synthesis

A recent publication demonstrated the use of this compound in synthesizing complex organic molecules through novel catalytic processes . This has opened avenues for developing new pharmaceuticals and materials with tailored properties.

Wirkmechanismus

The mechanism of action of 3-fluoroaniline involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: It can act as an inhibitor of certain enzymes, affecting metabolic pathways.

Receptor Binding: It can bind to specific receptors, altering cellular signaling pathways.

Metabolic Pathways: It can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

3-Fluoroaniline can be compared with other fluorinated anilines, such as:

2-Fluoroaniline: Similar in structure but with the fluorine atom at the ortho position.

4-Fluoroaniline: Similar in structure but with the fluorine atom at the para position.

3-Chloro-4-fluoroaniline: Contains both chlorine and fluorine atoms, leading to unique reactivity and applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which affects its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of various specialized compounds .

Biologische Aktivität

3-Fluoroaniline, a fluorinated derivative of aniline, is an organic compound with the molecular formula C6H6FN. This compound has garnered attention in various fields of research due to its biological activity, particularly in the context of medicinal chemistry and toxicology. This article will explore the biological activity of this compound based on recent studies, highlighting its effects, mechanisms, and potential applications.

- Molecular Formula : C6H6FN

- Molecular Weight : 111.12 g/mol

- Boiling Point : 186-187 °C

- Melting Point : -2 °C

- Density : 1.156 g/cm³

- CAS Number : 372-19-0

Biological Activity Overview

This compound has been studied for its potential biological activities, particularly in relation to its derivatives. The following sections detail specific findings related to its antioxidant, anti-inflammatory, and antibacterial properties.

Antioxidant Activity

Research indicates that the introduction of the this compound moiety into flavonoids significantly decreases their antioxidant activity. For instance, in a study evaluating various aniline derivatives, it was found that while parent compounds exhibited substantial antioxidant effects, the incorporation of this compound reduced these effects markedly .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been assessed through various assays measuring the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Results showed that certain derivatives retained significant anti-inflammatory properties despite the presence of the fluoro group. Notably, compounds like 8-(3-fluoroanilino) luteolin demonstrated comparable efficacy to luteolin itself in inhibiting IL-6 production .

Antibacterial Properties

The antibacterial activity of this compound derivatives has also been a focal point of research. Studies have demonstrated that these compounds can modulate bacterial resistance mechanisms. For example, certain derivatives were effective in inhibiting Staphylococcus aureus resistance to antibiotics by targeting ribosomal methyltransferases . The minimum inhibitory concentration (MIC) values for these derivatives were significantly lower compared to their parent compounds, indicating enhanced antibacterial efficacy.

Data Table: Biological Activity of this compound Derivatives

| Compound | MIC (μM) | IL-6 Inhibition (%) |

|---|---|---|

| Luteolin | 24.7 | 76.3 |

| 8-(4-fluoroanilino) luteolin | 7.6 | >15 |

| 8-(3-fluoroanilino) luteolin | 12.4 | >200 |

| Parent Compound | >200 | N/A |

Note: Data represents average values from multiple experiments with standard error.

Case Study 1: Antioxidant and Anti-inflammatory Effects

In a comparative study involving various flavonoid derivatives, it was observed that while parent compounds exhibited strong antioxidant and anti-inflammatory activities, the introduction of a this compound moiety significantly reduced these activities. This finding suggests that while fluorination can enhance certain biological properties, it may detrimentally affect others .

Case Study 2: Antibacterial Mechanisms

Another significant study evaluated the impact of this compound derivatives on antibiotic resistance in Staphylococcus aureus. The results indicated that these compounds could effectively inhibit the expression of resistance genes and enhance the susceptibility of bacterial strains to traditional antibiotics . This highlights the potential therapeutic applications of such derivatives in combating resistant bacterial infections.

Eigenschaften

IUPAC Name |

3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVQQUVWFIZUBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190683 | |

| Record name | 3-Fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372-19-0 | |

| Record name | 3-Fluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-FLUOROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FLUOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLL4X88AZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.